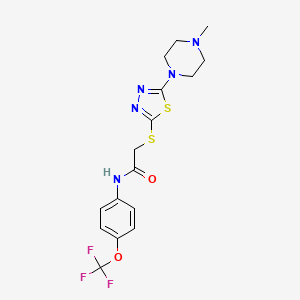
2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C16H18F3N5O2S2 and its molecular weight is 433.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H18F3N5OS, with a molecular weight of approximately 399.39 g/mol. The structure features a thiadiazole ring, a piperazine moiety, and an acetamide functional group. The trifluoromethoxy group enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity . For instance, it has shown inhibitory effects against various bacterial strains, including Xanthomonas campestris pv. oryzae, with an effective concentration (EC50) of 17.5 µg/mL. This suggests potential applications as a bactericide or fungicide in agricultural settings .
Antimalarial Activity
Compounds with structural similarities to this thiadiazole derivative have been explored for their antimalarial properties . For example, derivatives of 1,3,4-thiadiazole have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria . The presence of the piperazine moiety may enhance the bioactivity and selectivity of these compounds against malaria parasites.
Antitumor Activity
Recent research has also focused on the antitumor properties of thiadiazole derivatives. Some studies indicate that compounds featuring similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. For instance, certain derivatives have shown IC50 values lower than those of established chemotherapeutic agents like cisplatin against breast cancer cell lines .
Synthesis
The synthesis of This compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The introduction of the piperazine moiety is crucial for enhancing biological activity.
- Acetamide Formation : The final step involves acylation to form the acetamide group.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds highlights the diversity within the thiadiazole class and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyethyl)-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | Thiophene group | Antimalarial activity against Plasmodium falciparum |
| 5-[6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-4-(oxetan-3-ylamino)pyridin-3-yl]-1,3,4-thiadiazole | Oxetan group | NR1/NR2A receptor antagonist |
| N-(1,3,4-Thiadiazol-2-yl)acetamide | Simplified thiadiazole structure | Impurity reference material |
This table illustrates how modifications in structure can lead to varied biological activities among thiadiazole derivatives.
Case Studies
Several case studies have explored the biological implications of thiadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against Xanthomonas oryzae and found significant antimicrobial effects at concentrations as low as 100 µg/mL .
- Anticancer Potential : Research involving 5-substituted thiadiazoles demonstrated higher inhibitory activities against breast cancer cells compared to standard treatments .
属性
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2S2/c1-23-6-8-24(9-7-23)14-21-22-15(28-14)27-10-13(25)20-11-2-4-12(5-3-11)26-16(17,18)19/h2-5H,6-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBYTBYVCLCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














